2-(1-Chloroethyl)anthracene
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Overview
Description
2-(1-Chloroethyl)anthracene is an organic compound with the molecular formula C16H13Cl. It is a dihedral molecule with two asymmetric carbon atoms, which can exist in two isomeric forms. This compound is soluble in organic solvents such as chloroform and is used in various chemical reactions and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Chloroethyl)anthracene typically involves the chlorination of anthracene derivatives. One common method includes the reaction of anthracene with chloroethyl compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity anthracene and chloroethyl reagents, with stringent control over reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Chloroethyl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form heterocyclic amines.
Addition Reactions: It binds to boronic acids to produce carboxylic acid compounds.
Common Reagents and Conditions:
Amines: Used in substitution reactions to form heterocyclic amines.
Boronic Acids: Used in addition reactions to produce carboxylic acid compounds.
Major Products Formed:
Heterocyclic Amines: Formed from reactions with amines.
Carboxylic Acid Compounds: Formed from reactions with boronic acids.
Scientific Research Applications
2-(1-Chloroethyl)anthracene is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and in the preparation of other anthracene derivatives.
Biology: Employed in studies involving molecular interactions and binding studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)anthracene involves its ability to undergo substitution and addition reactions, forming stable compounds with various reagents. Its molecular targets include amines and boronic acids, which it binds to form heterocyclic amines and carboxylic acid compounds, respectively .
Comparison with Similar Compounds
- 1-Chloro-1-(2-anthryl)ethane
- 2-Anthrylchloroethane
Comparison: 2-(1-Chloroethyl)anthracene is unique due to its dihedral structure and the presence of two asymmetric carbon atoms, which allow it to exist in two isomeric forms. This structural uniqueness contributes to its reactivity and versatility in various chemical reactions, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-(1-chloroethyl)anthracene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl/c1-11(17)12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUQPUKYAXMLKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676267 |
Source
|
Record name | 2-(1-Chloroethyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57323-33-8 |
Source
|
Record name | 2-(1-Chloroethyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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